BENGHE Foundational & Exploratory

Check Availability & Pricing

A Spectroscopic Guide to 3-Chloro-4-
methylbenzyl Alcohol: Elucidating Molecular
Structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Chloro-4-methylbenzyl alcohol

Cat. No.: B3024758

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-chloro-4-
methylbenzyl alcohol (CAS No: 39652-32-9), a key intermediate in the synthesis of various
pharmaceutical and specialty chemical compounds.[1] This document offers an in-depth
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. By explaining the causality behind experimental choices and spectral features, this
guide serves as a practical resource for researchers in compound verification, quality control,
and reaction monitoring. The protocols and interpretations herein are designed to be self-
validating, grounded in established spectroscopic principles.

Introduction: The Importance of Spectral
Characterization

3-Chloro-4-methylbenzyl alcohol is a substituted aromatic alcohol with the molecular formula
CsHoCIO.[1][2][3][4] Its utility as a building block in organic synthesis necessitates
unambiguous structural confirmation and purity assessment. Spectroscopic techniques are
indispensable tools for this purpose, each providing a unique piece of the structural puzzle.
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» Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen
framework of the molecule.

« Infrared (IR) spectroscopy identifies the functional groups present.

e Mass Spectrometry (MS) determines the molecular weight and provides insights into the
molecule's fragmentation pattern, further confirming its structure.

This guide will dissect the spectral data of 3-chloro-4-methylbenzyl alcohol, offering a
detailed interpretation to aid in its unequivocal identification.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.

Figure 1: Chemical structure of 3-chloro-4-methylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for 3-chloro-4-methylbenzyl alcohol are not readily
available in public databases. The following interpretation is based on predicted data and
analysis of analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons
and their neighboring environments.

Table 1: Predicted *H NMR Spectral Data for 3-Chloro-4-methylbenzyl alcohol
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.35 d 1H Ar-H

~7.20 dd 1H Ar-H

~7.10 d 1H Ar-H

~4.65 S 2H -CH20H
~2.30 S 3H -CHs

~1.70 s (broad) 1H -OH

Interpretation:

e Aromatic Protons (7.10-7.35 ppm): The three aromatic protons are distinct due to the
substitution pattern. We expect to see a doublet for the proton ortho to the chlorine, a doublet
of doublets for the proton between the chloro and hydroxymethyl groups, and a doublet for
the proton ortho to the methyl group.

e Benzylic Protons ( ~4.65 ppm): The two protons of the benzylic alcohol group (-CH20H) are
chemically equivalent and appear as a singlet.

e Methyl Protons ( ~2.30 ppm): The three protons of the methyl group (-CHs) are equivalent
and appear as a sharp singlet.

e Hydroxyl Proton ( ~1.70 ppm): The hydroxyl proton typically appears as a broad singlet, and
its chemical shift can vary with concentration and solvent.

3C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 2: Predicted 3C NMR Spectral Data for 3-Chloro-4-methylbenzyl alcohol
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Chemical Shift (ppm) Assignment

~140.0 Ar-C (quaternary)

~136.0 Ar-C (quaternary)

~133.0 Ar-C (quaternary)

~130.0 Ar-CH

~128.0 Ar-CH

~126.0 Ar-CH

~64.0 -CH20H

~20.0 -CHs
Interpretation:

e Aromatic Carbons (126.0-140.0 ppm): The spectrum will show six distinct signals for the
aromatic carbons, three of which are quaternary (substituted) and three are attached to
protons.

e Benzylic Carbon (~64.0 ppm): The carbon of the benzylic alcohol group (-CH20H) appears in
this region.

o Methyl Carbon (~20.0 ppm): The methyl group carbon (-CHs) gives a signal in the aliphatic
region.

Experimental Protocol for NMR Spectroscopy

[CsHsCl]* \ - C, H, Cl rearrangement > [C7H7]*
-+OH ,\ m/z = 139/141) m/z = 91
[CsHoClO]*" cl
m/z = 156/158 - [CsHoO]*
m/z =121
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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